molecular formula C11H14N2O2 B1665451 (S)-2-Acetamido-3-phenylpropanamide CAS No. 7376-90-1

(S)-2-Acetamido-3-phenylpropanamide

Cat. No. B1665451
CAS RN: 7376-90-1
M. Wt: 206.24 g/mol
InChI Key: LRSBEAVFLIKKIO-JTQLQIEISA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and their chemical bonds. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Anticonvulsant Activities

Recent research has highlighted the significant anticonvulsant properties of N-benzyl 2-acetamidoacetamides, which include compounds similar to (S)-2-Acetamido-3-phenylpropanamide. These compounds have been shown to provide substantial protection against seizures induced by maximal electroshock (MES) in animal models. The studies demonstrate that the 2-acetamido substituent plays an important but not obligatory role in preventing MES-induced seizures (Choi, Stables, & Kohn, 1996).

Target Identification in Anticonvulsant Research

Another study explored the use of (R)-Lacosamide, a compound similar to (S)-2-Acetamido-3-phenylpropanamide, for the treatment of partial-onset seizures. This study developed a strategy for discovering interacting proteins associated with the function and toxicity of such compounds, aiding in the understanding of their anticonvulsant activities. It highlighted the importance of specific isomers in anticonvulsant efficacy, showing that activity primarily resided in the (R)-stereoisomer (Park et al., 2009).

Crystal Structure and Anticonvulsant Activity

The crystal structure of related 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been analyzed, revealing insights into the molecular features responsible for their anticonvulsant activities. This research contributes to understanding the structural requirements for anticonvulsant efficacy in compounds similar to (S)-2-Acetamido-3-phenylpropanamide (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Antimicrobial Activity

A derivative of (S)-2-Acetamido-3-phenylpropanamide, namely 2-Amino-4-(4-acetamido phenyl) thiophene-3-carboxamide, was synthesized and displayed antimicrobial activity. This compound was treated with various substituted aryl aldehydes to yield new Schiff bases, which were then screened for antimicrobial properties. The study provides evidence of the potential antimicrobial applications of compounds structurally related to (S)-2-Acetamido-3-phenylpropanamide (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

Synthesis and Characterization

Further research focused on the synthesis and characterization of compounds related to (S)-2-Acetamido-3-phenylpropanamide, exploring their potential in various applications. For instance, efficient methods were developed for synthesizing N-phenylacetamide derivatives, demonstrating the versatility and potential of these compounds in scientific research (Srivani, Thirupathaiah, Laxminarayana, & Chary, 2018).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves identifying areas of further research or potential applications of the compound.


I hope this general approach is helpful. If you have more specific questions or need help with a different compound, feel free to ask!


properties

IUPAC Name

(2S)-2-acetamido-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(14)13-10(11(12)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,15)(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSBEAVFLIKKIO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224114
Record name Acetylphenylalanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Acetamido-3-phenylpropanamide

CAS RN

7376-90-1
Record name Acetylphenylalanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylphenylalanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Ahn, SB Ko, MJ Kim, J Park - Coordination Chemistry Reviews, 2008 - Elsevier
Metal–enzyme bicatalyses for the dynamic kinetic resolution (DKR) of alcohols and amines are summarized emphasizing the features of racemization catalysis. A metal complex …
Number of citations: 223 www.sciencedirect.com

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